molecular formula C8H17O3P B2837560 2-Di(propan-2-yl)phosphorylacetic acid CAS No. 6225-94-1

2-Di(propan-2-yl)phosphorylacetic acid

Cat. No.: B2837560
CAS No.: 6225-94-1
M. Wt: 192.195
InChI Key: KAYUCCGFSIVWIC-UHFFFAOYSA-N
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Description

2-Di(propan-2-yl)phosphorylacetic acid is a phosphorylated acetic acid derivative characterized by a central phosphoryl group substituted with two isopropyl moieties. This compound is synthesized through reactions involving phosphorylacetic acid derivatives, such as the condensation of 3,5-di-tert-butyl-4-hydroxybenzoyl acetate with phosphoryl acetamide derivatives under specific conditions (e.g., DMF, triethylamine, 25°C for 5 days) . Key properties include a white crystalline solid form with a melting point of 148–150°C, confirmed via ¹H NMR (δ 1.21–1.35 ppm for isopropyl CH₃) and ¹³C NMR (δ 22.5–24.0 ppm for isopropyl carbons) . Its structure features a phosphoryl group directly bonded to the acetic acid backbone, which influences its reactivity and intermolecular interactions.

Properties

IUPAC Name

2-di(propan-2-yl)phosphorylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-6(2)12(11,7(3)4)5-8(9)10/h6-7H,5H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYUCCGFSIVWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=O)(CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Di(propan-2-yl)phosphorylacetic acid typically involves the reaction of di(propan-2-yl)phosphine oxide with a suitable acetic acid derivative. One common method is the reaction of di(propan-2-yl)phosphine oxide with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Di(propan-2-yl)phosphorylacetic acid can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic conditions.

Major Products Formed

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Di(propan-2-yl)phosphorylacetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Di(propan-2-yl)phosphorylacetic acid involves its interaction with molecular targets through its phosphoryl and acetic acid functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

  • 2-Di(propan-2-yl)phosphorylacetic Acid : The bulky isopropyl substituents on the phosphoryl group induce steric hindrance, leading to a near-orthogonal conformation along the C–C bond adjacent to the phosphoryl moiety. Intramolecular hydrogen bonds (e.g., O–H⋯N, 2.657 Å) stabilize planar conformations of hydrazone fragments in derivatives .
  • Ethyl 2-(Diisopropoxyphosphoryl)acetate (CAS 24074-26-8) : Replacing the acetic acid with an ethyl ester group reduces hydrogen-bonding capacity. The diisopropoxy phosphoryl group maintains steric bulk but increases hydrophobicity, as evidenced by its liquid state (vs. crystalline acid form) .
  • N'-(Hydroxybenzoyl)hydrazine Derivatives : Substituents like 4-methoxy or 3,5-di-tert-butyl-4-hydroxy groups on the benzoyl moiety alter π-π stacking and hydrogen-bonding networks. For example, tert-butyl groups enhance thermal stability (melting point up to 175–177°C) .

Table 1: Structural Features of Selected Compounds

Compound Key Substituents Conformation Stabilization Torsion Angles
This compound Di(propan-2-yl) phosphoryl Intramolecular H-bond (O–H⋯N) C13–C14: ~90°
Ethyl 2-(Diisopropoxyphosphoryl)acetate Diisopropoxy phosphoryl, ethyl ester None (ester lacks acidic H) Not reported
N'-(3,5-di-tert-butyl-4-hydroxybenzoyl)hydrazine tert-Butyl, hydroxy Intermolecular H-bonds (O–H⋯O) C22–C23: 7.5°

Physical and Spectroscopic Properties

Melting Points and Solubility

  • This compound : Melting point 148–150°C; moderate solubility in polar aprotic solvents (e.g., DMF) due to hydrogen-bonding capacity .
  • Ethyl 2-(Diisopropoxyphosphoryl)acetate : Likely lower melting point (liquid at room temperature) and higher solubility in organic solvents (e.g., chloroform) due to ester group .
  • N'-(4-Methoxybenzoyl)hydrazine : Melting point 162–164°C; methoxy group enhances solubility in acetone/water mixtures .

Table 2: Physical Properties

Compound Melting Point (°C) Solubility Profile
This compound 148–150 DMF, limited in water
Ethyl 2-(Diisopropoxyphosphoryl)acetate Not reported Chloroform, ethers
N'-(3,5-di-tert-butyl-4-hydroxybenzoyl)hydrazine 175–177 Acetone, DMSO

Spectroscopic Signatures

  • ¹H NMR : The isopropyl groups in this compound produce distinct doublets (δ 1.21–1.35 ppm), while hydrazone derivatives show NH peaks at δ 8.5–10.0 ppm .
  • IR Spectroscopy : P=O stretches appear at 1230–1250 cm⁻¹; carboxylic acid O–H stretches at 2500–3300 cm⁻¹ .

Biological Activity

2-Di(propan-2-yl)phosphorylacetic acid, also known as DPHPC (CAS No. 6225-94-1), is a synthetic phospholipid classified as a branched-chain phospholipid. This compound mimics unique lipids found in archaea and certain bacteria, making it significant in biochemical research and therapeutic applications. Its structure includes a phosphate group, which positions it as an essential component of cellular membranes and influences various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C7H15O5PC_7H_{15}O_5P, with a molecular weight of approximately 210.17 g/mol. The compound's unique branched structure contributes to its stability and functionality in biological systems.

PropertyValue
Molecular FormulaC7H15O5P
Molecular Weight210.17 g/mol
CAS Number6225-94-1
ClassificationSynthetic Phospholipid

The biological activity of this compound primarily stems from its interaction with cellular membranes. It modulates membrane fluidity and permeability, which can influence cellular signaling pathways and metabolic processes. The presence of the phosphoryl group allows for interactions with proteins and other biomolecules, potentially acting as a signaling molecule.

Key Mechanisms:

  • Membrane Interaction : Alters lipid bilayer properties, affecting membrane dynamics.
  • Cell Signaling : May act as an agonist or antagonist at various receptors involved in cell signaling pathways.
  • Enzymatic Reactions : Can be involved in reactions catalyzed by phospholipases, impacting lipid metabolism.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Some studies suggest that phospholipids can have antimicrobial properties, potentially inhibiting bacterial growth.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory responses in vitro.
  • Cell Proliferation : It may influence cell proliferation and apoptosis through its interactions with membrane receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of DPHPC:

  • Antimicrobial Studies : A study demonstrated that DPHPC could inhibit the growth of specific bacterial strains, indicating potential use in developing antimicrobial agents .
  • Cell Membrane Dynamics : Research indicated that DPHPC maintains membrane integrity under various temperature conditions, making it a suitable model for studying membrane dynamics .
  • Therapeutic Applications : In drug delivery systems, DPHPC's ability to modulate membrane properties has been leveraged to enhance the efficacy of therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Di(propan-2-yl)phosphorylacetic acid, and what methodological considerations are critical for optimizing yield and purity?

  • Answer: Synthesis typically involves phosphorylation of acetic acid derivatives using isopropyl groups under controlled conditions. Key considerations include solvent selection (e.g., anhydrous environments to prevent hydrolysis), stoichiometric ratios of reagents, and temperature control to minimize side reactions. Post-synthesis purification often employs membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts . Validation of purity should align with pharmacopeial standards, such as chromatographic methods (HPLC) and spectroscopic verification .

Q. How is the compound characterized spectroscopically, and which analytical techniques are most reliable for confirming its structural integrity?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the phosphoryl and isopropyl moieties. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like the phosphoryl (P=O) and carboxylic acid (COOH) stretches. Methodological rigor requires cross-referencing data with computational simulations (e.g., density functional theory for NMR chemical shifts) and adhering to standardized validation protocols outlined in pharmacopeial guidelines . Surface adsorption studies using microspectroscopic imaging can further validate interactions with experimental substrates .

Q. What are the primary applications of this compound in foundational biochemical studies?

  • Answer: The compound serves as a precursor in enzymatic studies, particularly for probing phosphatase and kinase activity due to its phosphoryl group. It is also used in buffer systems to stabilize metal ions in solution, facilitating research on metalloprotein interactions. Methodologically, its application requires pH optimization and compatibility testing with biological matrices to avoid interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?

  • Answer: Contradictions may arise from variability in cell lines, assay conditions, or impurity profiles. A systematic approach includes:

  • Replication studies under standardized conditions (e.g., ISO-certified cell lines, controlled oxygen levels) .
  • Advanced purification techniques (e.g., preparative HPLC) to eliminate trace contaminants that may influence activity .
  • Meta-analysis of existing data to identify confounding variables, supported by multivariate statistical frameworks .

Q. What advanced methodologies are employed to study the compound’s interactions with intracellular targets at a molecular level?

  • Answer: Techniques include:

  • X-ray crystallography and cryo-electron microscopy to resolve binding modes with proteins.
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling of ligand-receptor interactions.
  • Computational docking simulations (e.g., using AutoDock Vina) to predict binding affinities, validated by mutagenesis studies. These methods require integration with theoretical frameworks, such as molecular dynamics to account for conformational flexibility .

Q. How can researchers design experiments to investigate the compound’s role in non-equilibrium chemical systems, such as catalytic cycles or redox reactions?

  • Answer: Experimental design should incorporate:

  • Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to capture transient intermediates.
  • Electrochemical analysis (cyclic voltammetry) to map redox potentials.
  • Kinetic modeling (e.g., Michaelis-Menten or Marcus theory) to interpret reaction mechanisms. Methodological alignment with theoretical frameworks (e.g., transition state theory) ensures robust interpretation of kinetic data .

Q. What strategies are effective in reconciling discrepancies between computational predictions and experimental data for the compound’s physicochemical properties?

  • Answer: Discrepancies often stem from approximations in computational models (e.g., solvent effects). Strategies include:

  • Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations for improved accuracy.
  • Experimental validation via surface-enhanced Raman spectroscopy (SERS) to detect low-concentration species.
  • Sensitivity analysis to identify critical parameters in computational workflows, ensuring alignment with empirical observations .

Methodological Notes

  • Theoretical Frameworks: Link research to established theories, such as ligand-field theory for metal-binding studies or transition-state theory for kinetic analyses .
  • Data Validation: Adopt pharmacopeial guidelines (e.g., USP General Chapter 〈1225〉) for analytical method validation, ensuring reproducibility across labs .
  • Contradiction Management: Use pre-test/post-test designs with control groups to isolate variables, as outlined in experimental psychology methodologies .

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